

optimizing Delavirdine timing with buffered medications

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Compound Focus: Delavirdine Mesylate

CAS No.: 147221-93-0

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Key Interaction & Mechanism

Delavirdine requires an acidic environment for optimal absorption. A reduction in gastric acidity ($\text{pH} > 3$) significantly decreases the extent of its absorption [1] [2].

Buffered medications, such as the buffered formulation of **didanosine** and **antacids**, increase gastric pH. Coadministering them with Delavirdine without a time interval can compromise Delavirdine's absorption and its therapeutic efficacy [1].

Dosing Interval Recommendation

To ensure Delavirdine absorption is not compromised, you should separate the administration of Delavirdine and buffered medications [1].

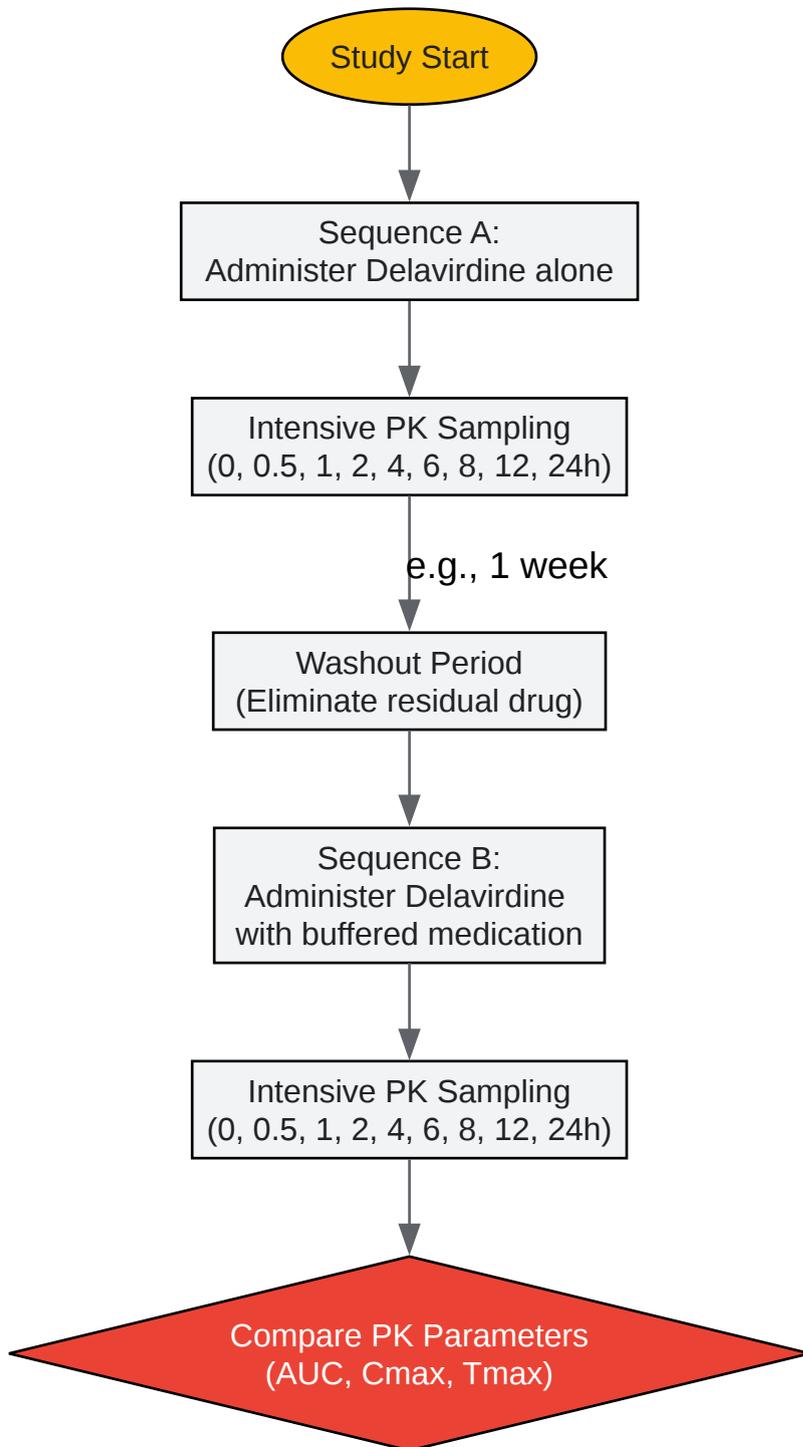
Medication Type	Recommended Minimum Separation from Delavirdine
Buffered Didanosine	1 hour [1]
Antacids	1 hour [1]

Experimental Protocol: Assessing the Interaction

For researchers aiming to characterize this interaction in a preclinical or clinical setting, the following protocol outlines a core methodology.

- **Primary Objective:** To evaluate the effect of a buffered medication on the oral bioavailability of Delavirdine.
- **Study Design:** A randomized, crossover pharmacokinetic study in an appropriate animal model or human participants.
- **Key Endpoints:** Primary PK parameters for Delavirdine include **AUC_{0-∞}** (Area Under the Curve, indicating total exposure), **C_{max}** (maximum concentration), and **T_{max}** (time to reach C_{max}).

Experimental Workflow: The sequence of procedures for the crossover study is summarized in the diagram below.



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Other Critical Delavirdine Drug Interactions

Beyond buffered medications, Delavirdine has other critical interactions that are crucial for research and clinical planning.

- **Interactions to Avoid:** Coadministration with strong CYP450 inducers should be avoided, as they significantly lower Delavirdine plasma concentrations [1] [2].
 - **Examples:** Rifampin, rifabutin [3], phenytoin, phenobarbital, carbamazepine.
- **Unique Inhibitor Profile:** Unlike other NNRTIs, Delavirdine is an inhibitor of CYP3A4. It can increase the systemic exposure of coadministered drugs that are metabolized by this pathway, such as HIV protease inhibitors [1] [2].

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References

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2. Clinical Pharmacokinetics and Drug Interactions [ovid.com]
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